

Structure and molecular formula of (2-Chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)methanol

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An In-Depth Technical Guide to (2-Chloropyridin-3-yl)methanol

Abstract: (2-Chloropyridin-3-yl)methanol is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the chloro- and hydroxymethyl-substituents on the pyridine core, render it a versatile intermediate for synthesizing a diverse range of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and core reactivity, with a focus on its application in the development of novel therapeutic agents. The information herein is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Core Molecular Identity and Physicochemical Properties

(2-Chloropyridin-3-yl)methanol is a substituted pyridine derivative that serves as a key intermediate in organic synthesis. Its structure features a pyridine ring chlorinated at the 2-position and functionalized with a hydroxymethyl group at the 3-position. This arrangement provides multiple reactive sites for further chemical modification.

The fundamental identifiers and properties of this compound are critical for its effective use in a laboratory setting. The CAS Number, 42330-59-6, provides a unique identifier for this specific

chemical substance[1][2][3]. Its molecular formula is C₆H₆ClNO, corresponding to a molecular weight of approximately 143.57 g/mol [2][3][4].

Structural and Chemical Identifiers

- IUPAC Name: **(2-Chloropyridin-3-yl)methanol**[1]
- Synonyms: 2-Chloro-3-pyridinemethanol, 2-Chloro-3-(hydroxymethyl)pyridine, 2-Chloronicotinyl alcohol[3][5][6]
- CAS Number: 42330-59-6[2]
- Molecular Formula: C₆H₆ClNO[1][4][5]
- Molecular Weight: 143.57 g/mol [2][3]
- InChI Key: HMPDWSBKPCOQDW-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of **(2-Chloropyridin-3-yl)methanol** dictate its handling, storage, and reaction conditions. It typically presents as a white to beige solid, with a defined melting point, making it straightforward to handle under standard laboratory conditions[5][6]. Its solubility in methanol is a key consideration for its use in solution-phase chemistry[5][6].

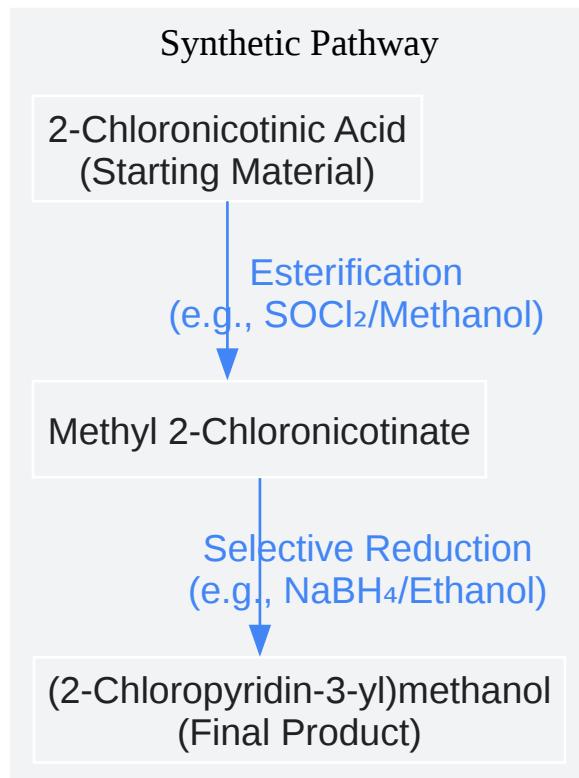
Property	Value	Source(s)
Appearance	White to Gray to Brown Solid	[5][6]
Melting Point	54 °C to 65 °C	[5][7]
Boiling Point	112 °C @ 0.2 mmHg	[5][7]
Density (Predicted)	1.324 ± 0.06 g/cm ³	[5]
pKa (Predicted)	13.00 ± 0.10	[5]
Solubility	Soluble in Methanol	[5][6]

Synthesis and Manufacturing Principles

The synthesis of **(2-Chloropyridin-3-yl)methanol** is a critical process for its availability as a research and development chemical. A common and logical approach involves the selective reduction of a more oxidized precursor, such as an ester or carboxylic acid. This strategy is favored because it leverages readily available starting materials like 2-chloronicotinic acid.

The reduction of an ester, such as methyl or ethyl 2-chloronicotinate, is a field-proven method for producing primary alcohols with high fidelity. Strong reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in an appropriate solvent are typically employed for this transformation. The choice of reducing agent is critical; NaBH_4 is a milder, safer option often preferred for its selectivity, while LiAlH_4 is more powerful but requires stricter anhydrous conditions and careful handling.

Below is a generalized workflow for a laboratory-scale synthesis.



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Caption: Generalized synthetic workflow for **(2-Chloropyridin-3-yl)methanol**.

Exemplary Laboratory Protocol: Reduction of Methyl 2-Chloronicotinate

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed via spectroscopic methods.

- **Reaction Setup:** A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with methyl 2-chloronicotinate (1 equiv.) and ethanol (10 volumes). The mixture is stirred until the ester is fully dissolved.
- **Reagent Addition:** The solution is cooled to 0-5 °C in an ice bath. Sodium borohydride (NaBH₄, 2.0 equiv.) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow addition is to control the exothermic reaction and prevent runaway conditions.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux (approx. 78 °C) for 2-4 hours.
- **Monitoring:** The reaction is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) to confirm the consumption of the starting ester.
- **Work-up:** Once the reaction is complete, the mixture is cooled to room temperature, and excess NaBH₄ is quenched by the slow addition of water. The solvent is removed under reduced pressure.
- **Extraction:** The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is evaporated to yield the crude product. Purification is achieved via column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford **(2-Chloropyridin-3-yl)methanol** as a solid.

Spectroscopic and Analytical Characterization

Unambiguous characterization of **(2-Chloropyridin-3-yl)methanol** is essential for quality control and for confirming its identity in subsequent reactions. Standard analytical techniques provide a detailed fingerprint of the molecule.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns (doublet, doublet of doublets) will be characteristic of the 1,2,3-substitution pattern.- Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm.- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Six distinct signals in the aromatic region (~120-160 ppm), including the carbon bearing the chlorine atom (C2) which will be shifted downfield.- Methylene Carbon (-CH₂OH): One signal in the aliphatic region, typically around 60-65 ppm.
FTIR	<ul style="list-style-type: none">- O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.- C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.- C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.- C-O Stretch: A strong band around 1000-1050 cm⁻¹.- C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spec.	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak corresponding to the molecular weight (143.57). The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

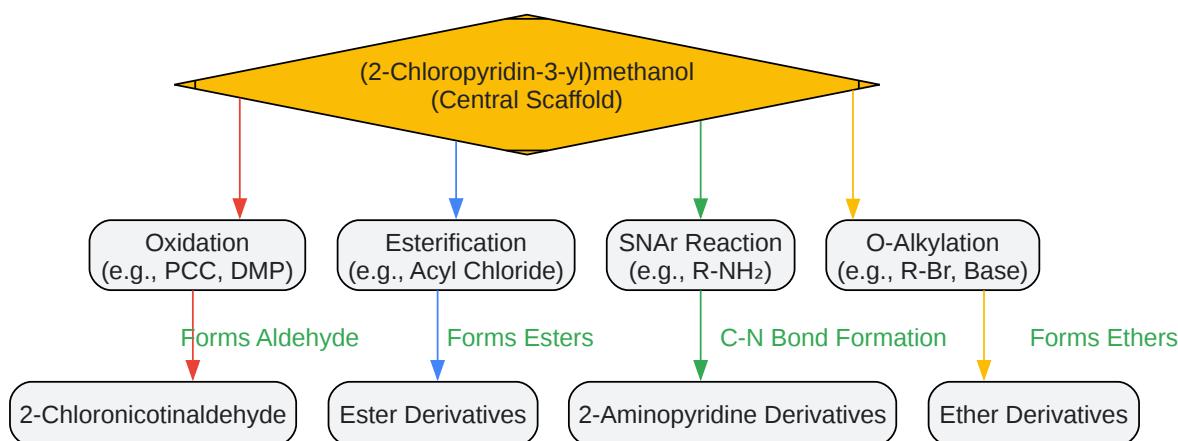
Note: Predicted NMR shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Reactivity and Applications in Drug Discovery

The utility of **(2-Chloropyridin-3-yl)methanol** in drug discovery stems from its defined points of reactivity, which allow it to be incorporated into larger molecules as a key structural motif. The chlorine atom, the hydroxyl group, and the pyridine nitrogen atom are all sites for potential chemical modification.

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring nitrogen activates the chlorine atom at the 2-position towards substitution by nucleophiles such as amines, thiols, or alkoxides. This is a powerful method for building complexity.
- Hydroxyl Group Reactions: The primary alcohol is readily oxidized to the corresponding aldehyde (2-chloronicotinaldehyde) or carboxylic acid (2-chloronicotinic acid). It can also undergo esterification or etherification to link to other parts of a target molecule.
- N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can serve as a handle for further functionalization.

This versatility makes it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Chlorinated pyridines are a well-established class of intermediates in pharmaceuticals used to treat a wide range of diseases^{[8][9]}. The pyridinyl methanol moiety, in particular, has been identified as a key pharmacophore in antagonists for targets like the TRPV3 ion channel, which is implicated in pain and skin disorders^[10].

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Caption: Key reaction pathways for **(2-Chloropyridin-3-yl)methanol**.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **(2-Chloropyridin-3-yl)methanol** is paramount. It is classified as an irritant and is acutely toxic if swallowed, inhaled, or in contact with skin[2][7]. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Safety Aspect	Guideline	Source(s)
GHS Signal Word	Warning or Danger	[2]
Hazard Statements	H301/H302 (Toxic/Harmful if swallowed), H311/H312 (Toxic/Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331/H332 (Toxic/Harmful if inhaled), H335 (May cause respiratory irritation).	[2] [7]
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).	[7]
Personal Protective Equipment (PPE)	Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or chemical fume hood.	[7] [11]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage	[5] [6]

under an inert atmosphere
(nitrogen or argon) at 2-8°C.

Conclusion

(2-Chloropyridin-3-yl)methanol is a high-value chemical intermediate with a well-defined structural and reactivity profile. Its importance in the pharmaceutical industry is underscored by the prevalence of chloropyridine motifs in numerous drug candidates and approved medicines. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables researchers and drug development professionals to effectively leverage this versatile building block in the creation of next-generation therapeutics.

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- To cite this document: BenchChem. [Structure and molecular formula of (2-Chloropyridin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585922#structure-and-molecular-formula-of-2-chloropyridin-3-yl-methanol>

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